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molecular formula C11H10N2 B1332959 5-Phenylpyridin-3-amine CAS No. 31676-54-7

5-Phenylpyridin-3-amine

Cat. No. B1332959
M. Wt: 170.21 g/mol
InChI Key: BAXUDPKGRMMFBV-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

A mixture of 2-chloro-5-nitro-3-phenylpyridine (0.43 mmol, 0.1 g), KOAc (0.43 mmol, 0.042 g) and Pd/C 10% (0.03 g) in ethanol (4 ml) was stirred for 24 hours under hydrogen atmosphere. The catalyst was filtered off and the solid thoughtfully washed with warm ethanol. The solid residue was purified by chromatography over SiO2 eluting with dichloromethane/methanol mixtures affording 5-phenylpyridin-3-amine (0.05 g, yield 69%) of the expected product.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
0.042 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][C:5]([N+:14]([O-])=O)=[CH:4][N:3]=1.CC([O-])=O.[K+]>C(O)C.[Pd]>[C:8]1([C:7]2[CH:6]=[C:5]([NH2:14])[CH:4]=[N:3][CH:2]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C1=CC=CC=C1)[N+](=O)[O-]
Name
KOAc
Quantity
0.042 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 24 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
the solid thoughtfully washed with warm ethanol
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by chromatography over SiO2 eluting with dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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